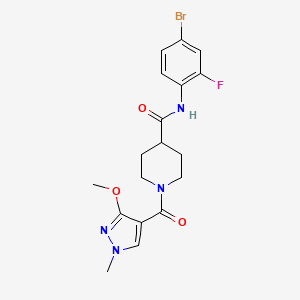
N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20BrFN4O3 and its molecular weight is 439.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following characteristics:
- Molecular Formula : C18H19BrF N3O3
- Molecular Weight : 394.26 g/mol
- SMILES Notation : CCOC(=O)N(C)C(=O)C1=CC=C(C=C1)FBr
This compound features a piperidine ring, a pyrazole moiety, and halogenated phenyl groups, which are often associated with enhanced biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes. For instance, some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenases, which play critical roles in inflammation and pain pathways .
- Antioxidant Properties : The presence of the pyrazole ring contributes to antioxidant activity, helping to mitigate oxidative stress in cellular environments .
- Neuroprotective Effects : Certain studies suggest that compounds with similar structures may provide neuroprotection through modulation of neurotransmitter systems and reduction of neuroinflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a series of 1-acetyl-3-substituted phenyl pyrazoles exhibited promising results against various cancer cell lines, showing IC50 values in the low micromolar range . The exact mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects. In vitro studies showed up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Research into similar pyrazole compounds has revealed antimicrobial properties against a range of pathogens, including bacterial strains such as E. coli and Staphylococcus aureus. These compounds were effective at concentrations as low as 40 µg/mL .
Study 1: Pyrazole Derivatives in Cancer Treatment
A study published in PubMed Central evaluated a series of pyrazole derivatives for their anticancer activity. The most potent compound demonstrated an IC50 value of 5 µM against the HT29 colorectal cancer cell line. The study concluded that modifications on the pyrazole ring significantly influenced biological activity, emphasizing structure-activity relationships (SAR) .
Study 2: Anti-inflammatory Effects
In another investigation, researchers synthesized a new class of pyrazole-based compounds and assessed their anti-inflammatory properties using carrageenan-induced edema in mice models. The lead compound showed comparable efficacy to indomethacin, highlighting its potential as a therapeutic agent for inflammatory diseases .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN4O3/c1-23-10-13(17(22-23)27-2)18(26)24-7-5-11(6-8-24)16(25)21-15-4-3-12(19)9-14(15)20/h3-4,9-11H,5-8H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYMPVTYALUIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














